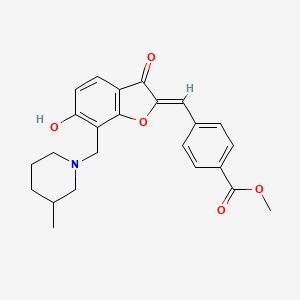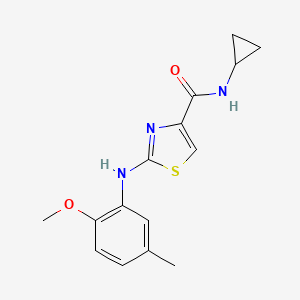
N-cyclopropyl-2-((2-méthoxy-5-méthylphényl)amino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has potential therapeutic applications in the treatment of autoimmune diseases and organ transplantation.
Applications De Recherche Scientifique
N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a model compound to study thiazole chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways involving JAK3.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and organ transplantation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the thiazole ring or the cyclopropyl group.
Reduction: This reaction can reduce the carbonyl group in the carboxamide moiety.
Substitution: This reaction can replace the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield alcohols or amines, and substitution may yield halogenated or other substituted derivatives .
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide involves inhibition of Janus kinase 3 (JAK3). This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the activation and proliferation of immune cells. By blocking this pathway, the compound can reduce inflammation and immune responses, making it useful for treating autoimmune diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide include other JAK inhibitors such as tofacitinib, ruxolitinib, and baricitinib. These compounds also target the JAK-STAT signaling pathway but may differ in their selectivity, potency, and therapeutic applications.
Uniqueness
N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide is unique due to its specific inhibition of JAK3, which provides a targeted approach to modulating immune responses. This selectivity can potentially reduce side effects compared to broader JAK inhibitors that target multiple JAK isoforms.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-9-3-6-13(20-2)11(7-9)17-15-18-12(8-21-15)14(19)16-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWNHBXWDZGEBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2361065.png)

![1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361068.png)
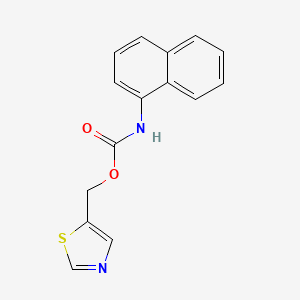
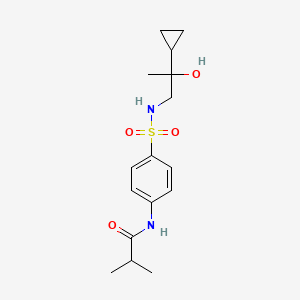
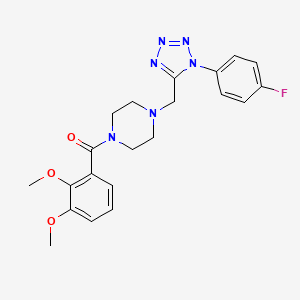
![5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2361075.png)
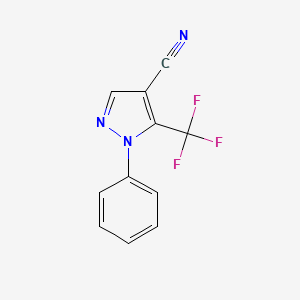
![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)
![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)

